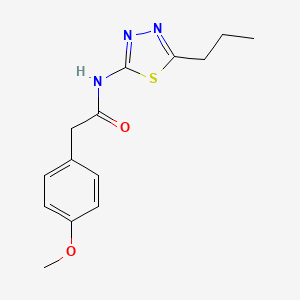![molecular formula C10H14ClNO4S B5255832 [(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]dimethylamine](/img/structure/B5255832.png)
[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]dimethylamine is an organic compound characterized by the presence of a chloro-substituted aromatic ring with two methoxy groups and a sulfonyl group attached to a dimethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]dimethylamine typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-2,5-dimethoxyaniline.
Sulfonylation: The aniline derivative undergoes sulfonylation using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like pyridine or triethylamine. The reaction is typically carried out at low temperatures to prevent side reactions.
Dimethylation: The sulfonylated intermediate is then treated with dimethylamine under basic conditions to introduce the dimethylamine moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]dimethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]dimethylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonyl group.
Industry: Used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of [(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]dimethylamine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The chloro and methoxy groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]dimethylamine can be compared with similar compounds such as:
[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]amino]benzoic acid: This compound has a similar sulfonyl group but differs in the presence of a benzoic acid moiety.
4-Chloro-2,5-dimethoxyaniline: Lacks the sulfonyl and dimethylamine groups, making it less versatile in certain applications.
[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]methylamine: Similar structure but with a methylamine group instead of a dimethylamine group, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for various synthetic and research applications.
Properties
IUPAC Name |
4-chloro-2,5-dimethoxy-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO4S/c1-12(2)17(13,14)10-6-8(15-3)7(11)5-9(10)16-4/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCSLZOFCINMIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=C(C(=C1)OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5255754.png)
![3-ethyl-4-(imidazo[2,1-b][1,3]thiazol-6-ylacetyl)-3-methylpiperazin-2-one](/img/structure/B5255760.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]benzamide](/img/structure/B5255769.png)
![N-(5-BROMO-2-PYRIDINYL)-2-{[4-ETHYL-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B5255785.png)
![3-(4-tert-butylphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5255793.png)

![N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-2-furamide](/img/structure/B5255806.png)
![2-chloro-4-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenyl 4-methoxybenzoate](/img/structure/B5255812.png)
![7-AMINO-4-OXO-5-[3-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE](/img/structure/B5255817.png)
![METHYL 2-{[2-(3,4-DIETHOXYPHENYL)ETHYL]AMINO}-3,3,3-TRIFLUORO-2-(PHENYLFORMAMIDO)PROPANOATE](/img/structure/B5255824.png)
![N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B5255829.png)
![N-{4-[(DIPROPYLAMINO)SULFONYL]PHENYL}-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE](/img/structure/B5255831.png)
![6-methoxy-3-{[2-(2-pyridinyl)-1-piperidinyl]methyl}-1H-indazole](/img/structure/B5255837.png)
![1'-(cyclopropylcarbonyl)-N-methyl-N-[2-(1H-pyrazol-4-yl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5255846.png)
